molecular formula C18H16N2O3 B14883163 3,4-dimethoxy-N-(quinolin-5-yl)benzamide

3,4-dimethoxy-N-(quinolin-5-yl)benzamide

Cat. No.: B14883163
M. Wt: 308.3 g/mol
InChI Key: IDDDTFAGPWHHKG-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(quinolin-5-yl)benzamide is a compound that belongs to the class of benzamides, which are widely used in various fields such as medicine, biology, and chemistry. This compound is characterized by the presence of a quinoline ring attached to a benzamide moiety, with two methoxy groups at the 3 and 4 positions of the benzene ring. The unique structure of this compound makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(quinolin-5-yl)benzamide typically involves the reaction of 3,4-dimethoxyaniline with quinoline-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(quinolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of various biological processes, such as cell proliferation and signal transduction. The quinoline moiety in the compound is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-N-(quinolin-5-yl)benzamide is unique due to the presence of both methoxy groups and the quinoline ring, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

3,4-dimethoxy-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C18H16N2O3/c1-22-16-9-8-12(11-17(16)23-2)18(21)20-15-7-3-6-14-13(15)5-4-10-19-14/h3-11H,1-2H3,(H,20,21)

InChI Key

IDDDTFAGPWHHKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)OC

Origin of Product

United States

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